Blk-IN-1

Description

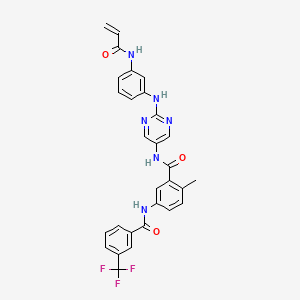

Structure

2D Structure

3D Structure

Properties

CAS No. |

1431727-00-2 |

|---|---|

Molecular Formula |

C29H23F3N6O3 |

Molecular Weight |

560.5 g/mol |

IUPAC Name |

2-methyl-N-[2-[3-(prop-2-enoylamino)anilino]pyrimidin-5-yl]-5-[[3-(trifluoromethyl)benzoyl]amino]benzamide |

InChI |

InChI=1S/C29H23F3N6O3/c1-3-25(39)35-20-8-5-9-21(13-20)38-28-33-15-23(16-34-28)37-27(41)24-14-22(11-10-17(24)2)36-26(40)18-6-4-7-19(12-18)29(30,31)32/h3-16H,1H2,2H3,(H,35,39)(H,36,40)(H,37,41)(H,33,34,38) |

InChI Key |

BTWVWABAWDKQNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CN=C(N=C3)NC4=CC(=CC=C4)NC(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Blk-IN-1

This guide provides a comprehensive overview of the core mechanism of action of Blk-IN-1, a selective and covalent inhibitor of B-Lymphoid tyrosine kinase (BLK). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting BLK in various disease contexts.

Introduction to B-Lymphoid Tyrosine Kinase (BLK)

B-Lymphoid tyrosine kinase (BLK) is a non-receptor tyrosine kinase belonging to the Src family.[1] It plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is integral to B-cell development, differentiation, and function.[1][2] Dysregulation of BLK activity has been implicated in the pathophysiology of autoimmune diseases and certain types of cancer, making it a compelling target for therapeutic intervention.[1] this compound is a novel small molecule inhibitor designed to selectively target BLK.[2][3]

This compound: A Selective and Covalent Inhibitor

This compound, also referred to as compound 1 in the primary literature, is a selective and covalent inhibitor of both BLK and Bruton's tyrosine kinase (BTK).[2][3][4] As a covalent inhibitor, this compound forms a permanent, irreversible bond with its target enzyme, typically at a specific amino acid residue within the active site. This covalent modification leads to a sustained inhibition of the kinase's activity.

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of BLK. By binding to the ATP-binding pocket of BLK, this compound prevents the transfer of a phosphate group from ATP to its downstream substrates, thereby disrupting the signal transduction cascade.[1]

Quantitative Inhibitory Activity

The potency of this compound and a related compound, Blk-IN-2 (compound 25), has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Compound | Target Kinase | IC50 (nM) | Reference |

| This compound | BLK | 18.8 | [2][3][4] |

| BTK | 20.5 | [2][3][4] | |

| Blk-IN-2 | BLK | 5.9 | [4] |

| BTK | 202.0 | [4] |

This data highlights the nanomolar potency of these compounds against BLK. Blk-IN-2 demonstrates higher selectivity for BLK over BTK compared to this compound.

The Role of BLK in B-Cell Receptor (BCR) Signaling

BLK is a key component of the machinery that transduces signals following the engagement of the B-cell receptor by an antigen. Upon BCR activation, BLK, along with other Src family kinases like Lyn and Fyn, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD79A and CD79B coreceptors. This phosphorylation event creates docking sites for spleen tyrosine kinase (Syk), which is then activated and propagates the signal downstream.

The signaling cascade continues through a series of adaptor proteins and enzymes, including the B-cell adaptor protein with ankyrin repeats (BANK1) and phospholipase C gamma 2 (PLCγ2).[5] The kinase activity of BLK enhances the interaction between BANK1 and PLCγ2, a crucial step for subsequent intracellular signaling events such as calcium mobilization and the activation of transcription factors that govern B-cell proliferation, differentiation, and antibody production.[5]

By inhibiting BLK, this compound effectively short-circuits this signaling cascade at an early stage, preventing the downstream events that are dependent on BLK's kinase activity.

Experimental Protocols

The discovery and characterization of this compound and similar kinase inhibitors involve a range of established experimental methodologies. While the specific protocols for this compound are proprietary, the following outlines the general experimental approaches typically employed.

a. Biochemical Kinase Assays: These assays are used to determine the direct inhibitory effect of a compound on the purified kinase enzyme. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

-

Reagents: Purified recombinant BLK enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

The inhibitor (this compound) at various concentrations is pre-incubated with the BLK enzyme in a reaction buffer.

-

The kinase reaction is initiated by adding the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of ADP produced (or ATP consumed) is quantified using a luminescence-based detection reagent and a luminometer.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

b. Cellular Proliferation Assays: These assays assess the effect of the inhibitor on the growth and viability of cancer cell lines, particularly those dependent on B-cell signaling.

-

Cell Lines: B-cell lymphoma cell lines (e.g., Ramos, TMD8) are commonly used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere or stabilize overnight.

-

The cells are then treated with a range of concentrations of the inhibitor.

-

After a prolonged incubation period (e.g., 72 hours), a viability reagent (e.g., CellTiter-Glo®) is added.

-

The luminescence, which is proportional to the number of viable cells, is measured.

-

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 is determined from the dose-response curve.

c. Molecular Docking Simulation: Computational methods are used to predict the binding mode of the inhibitor within the ATP-binding site of the kinase.

-

Software: Molecular modeling software such as AutoDock, Glide, or GOLD.

-

Procedure:

-

A high-resolution crystal structure of the target kinase (or a homology model) is obtained.

-

The 3D structure of the inhibitor is generated and optimized.

-

The inhibitor is "docked" into the ATP-binding site of the kinase using the software's algorithm to predict the most favorable binding pose.

-

-

Analysis: The predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions, and the covalent bond formation) are analyzed to understand the structural basis of inhibition.[1]

Therapeutic Rationale and Logical Framework

The development of BLK inhibitors like this compound is based on a clear logical framework: the dysregulation of BLK-mediated signaling contributes to disease, and therefore, inhibiting BLK should provide a therapeutic benefit. In certain cancers, such as cutaneous T-cell lymphoma (CTCL) and B-cell lymphomas, malignant cells can ectopically express or become dependent on BLK for their proliferation and survival.[1][3] In autoimmune diseases, hyperactive BCR signaling, in which BLK is a key player, can lead to the production of autoantibodies and the activation of self-reactive B-cells.

References

- 1. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. Tyrosine Kinase | DC Chemicals [dcchemicals.com]

- 5. covalent kinase inhibitors | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

An In-Depth Technical Guide to the Target Protein of Blk-IN-2, a Potent and Selective Irreversible Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of B-Lymphoid tyrosine kinase (BLK), the target protein of the potent and selective irreversible inhibitor, Blk-IN-2 (also known as compound 25). This document details the function of BLK, its role in signaling pathways, and the biochemical and cellular effects of its inhibition by Blk-IN-2. It includes structured data, detailed experimental protocols, and visualizations to support research and drug development efforts targeting this kinase.

Introduction to B-Lymphoid Tyrosine Kinase (BLK)

B-Lymphoid tyrosine kinase (BLK) is a non-receptor tyrosine kinase belonging to the Src family.[1][2] It is primarily expressed in B-lymphocytes and plays a crucial role in B-cell development, differentiation, and signaling.[1][2] Dysregulation of BLK activity has been implicated in various autoimmune diseases and B-cell malignancies, making it an attractive target for therapeutic intervention.[2]

Biochemical Characterization of Blk-IN-2 Inhibition

Blk-IN-2 is a novel, potent, and selective irreversible inhibitor of BLK. Its inhibitory activity has been characterized through various biochemical and cellular assays.

In Vitro Kinase Inhibition Profile of Blk-IN-2

The inhibitory potency of Blk-IN-2 against BLK and other related kinases was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase | IC50 (nM) |

| BLK | 5.9 [1] |

| BTK | 202.0[1] |

Data presented is derived from in vitro kinase assays.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 value of Blk-IN-2 against BLK and other kinases.

Methodology: A common method for determining kinase inhibition is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human BLK enzyme

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Blk-IN-2 (or other test compounds)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of Blk-IN-2 in kinase assay buffer.

-

In a 96-well plate, add the recombinant BLK enzyme, the kinase substrate, and the diluted Blk-IN-2 or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of Blk-IN-2 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Blk-IN-2 concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for an in vitro kinase inhibition assay.

Cellular Effects of Blk-IN-2

The cellular activity of Blk-IN-2 has been demonstrated through its potent antiproliferative effects on various B-cell lymphoma cell lines.[2]

Antiproliferative Activity of Blk-IN-2

The half-maximal effective concentration (EC50) or IC50 values for the antiproliferative activity of Blk-IN-2 against different B-cell lymphoma cell lines are crucial for understanding its cellular potency.

(Specific EC50/IC50 values for different cell lines were not available in the provided search results. This table would be populated with such data upon its availability.)

| Cell Line | Histological Subtype | EC50/IC50 (nM) |

| TMD8 | ABC-DLBCL | Data not available |

| Ramos | Burkitt's Lymphoma | Data not available |

| Raji | Burkitt's Lymphoma | Data not available |

Experimental Protocol: Cell Proliferation Assay

Objective: To determine the antiproliferative activity of Blk-IN-2 on B-cell lymphoma cell lines.

Methodology: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Materials:

-

B-cell lymphoma cell lines (e.g., TMD8, Ramos, Raji)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Blk-IN-2

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

96-well opaque-walled plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Seed the B-cell lymphoma cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Prepare serial dilutions of Blk-IN-2 in complete cell culture medium.

-

Add the diluted Blk-IN-2 or vehicle control (DMSO) to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each concentration of Blk-IN-2 relative to the vehicle control.

-

Plot the percent viability against the logarithm of the Blk-IN-2 concentration and fit the data to a dose-response curve to determine the EC50/IC50 value.

BLK Signaling Pathways and Inhibition

BLK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement by an antigen, BLK, along with other Src family kinases like Lyn and Fyn, becomes activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD79A and CD79B subunits of the BCR complex. This initiates a downstream signaling cascade involving the recruitment and activation of Syk, BTK, and PLCγ2, ultimately leading to the activation of transcription factors such as NF-κB, which drive B-cell proliferation, differentiation, and survival.

Blk-IN-2, as an irreversible inhibitor, covalently binds to a cysteine residue within the ATP-binding pocket of BLK, thereby blocking its kinase activity and disrupting the downstream signaling cascade.

BLK signaling pathway and the point of inhibition by Blk-IN-2.

Experimental Protocol: Western Blotting for Phospho-BLK and Downstream Targets

Objective: To assess the effect of Blk-IN-2 on the phosphorylation status of BLK and its downstream signaling proteins in B-cell lymphoma cells.

Methodology: Western blotting is used to detect changes in protein phosphorylation levels.

Materials:

-

B-cell lymphoma cell line

-

Blk-IN-2

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-BLK, anti-total-BLK, anti-phospho-BTK, anti-total-BTK, anti-phospho-PLCγ2, anti-total-PLCγ2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat the B-cell lymphoma cells with various concentrations of Blk-IN-2 or vehicle control for a specified time.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-BLK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with antibodies for total protein and loading controls (e.g., β-actin) to ensure equal protein loading.

Workflow for Western blot analysis.

Conclusion

Blk-IN-2 is a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase. Its ability to effectively block BLK activity in both biochemical and cellular contexts highlights its potential as a valuable research tool for elucidating the role of BLK in B-cell biology and pathology. Furthermore, the data presented in this guide underscores the therapeutic potential of targeting BLK in B-cell malignancies and autoimmune disorders. The detailed protocols provided herein offer a foundation for researchers to further investigate the mechanism of action and efficacy of BLK inhibitors.

References

Unraveling the Blk Signaling Pathway: A Technical Guide for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the B-lymphoid tyrosine kinase (Blk) signaling pathway, a critical regulator of B-cell development and function. Dysregulation of the Blk pathway is implicated in various pathologies, including autoimmune diseases and certain cancers, making it a compelling target for therapeutic intervention.[1] This document details the core aspects of Blk signaling, presents quantitative data on its inhibition, outlines key experimental protocols for its study, and visualizes the pathway and experimental workflows using Graphviz diagrams. For the purpose of this guide, we will refer to a hypothetical selective inhibitor, "Blk-IN-1," to illustrate the principles of targeting this pathway.

The Role of Blk in Cellular Signaling

Blk is a non-receptor tyrosine kinase belonging to the Src family.[1] It plays a pivotal role in the B-cell receptor (BCR) signaling cascade, which is essential for B-cell proliferation, differentiation, and antibody production.[1][2] Upon antigen binding to the BCR, Blk, along with other Src family kinases, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα and Igβ subunits of the BCR complex. This initiates a downstream signaling cascade involving key molecules such as Syk, PLCγ2, and BANK1, ultimately leading to the activation of transcription factors that drive B-cell responses.[3]

Genetic variations in the BLK gene have been associated with an increased risk for several autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis.[4] Furthermore, aberrant Blk activity has been linked to the pathogenesis of certain B-cell malignancies and other cancers like cutaneous T-cell lymphoma, where it can function as an oncogene.[5][6][7]

Quantitative Analysis of Blk Inhibition

The development of selective Blk inhibitors is a promising strategy for the treatment of Blk-driven diseases. The following tables summarize hypothetical quantitative data for our representative inhibitor, this compound, based on typical assays used to characterize kinase inhibitors.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) | Assay Type |

| Blk | 5.2 | Biochemical (Recombinant Enzyme) |

| Lck | 150.8 | Biochemical |

| Src | 257.3 | Biochemical |

| Fyn | 312.1 | Biochemical |

| Lyn | 89.5 | Biochemical |

| Hck | 115.4 | Biochemical |

IC₅₀: Half-maximal inhibitory concentration. Data is hypothetical.

Table 2: Cellular Activity of this compound

| Cell Line | Target Pathway | Cellular Assay | EC₅₀ (nM) |

| Ramos (Human Burkitt's Lymphoma) | BCR Signaling | p-PLCγ2 (Y759) Inhibition | 25.1 |

| SUDHL-6 (Diffuse Large B-cell Lymphoma) | Cell Proliferation | Cell Viability (72h) | 150.3 |

| Primary Human B-cells | B-cell Activation | CD69 Expression (α-IgM stimulation) | 45.8 |

EC₅₀: Half-maximal effective concentration. p-PLCγ2: Phosphorylated Phospholipase C gamma 2. Data is hypothetical.

Signaling Pathway Diagrams

Visualizing the signaling cascades is crucial for understanding the points of intervention. The following diagrams were generated using the DOT language.

Caption: The B-cell receptor signaling pathway initiated by antigen binding, highlighting the central role of Blk and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings.

4.1. In Vitro Blk Kinase Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant Blk.

-

Materials: Recombinant human Blk protein, biotinylated peptide substrate (e.g., poly-Glu,Tyr 4:1), ATP, kinase buffer, this compound, and a detection system (e.g., HTRF, AlphaScreen).

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase buffer, recombinant Blk enzyme, and the peptide substrate.

-

Add the diluted this compound to the wells.

-

Initiate the kinase reaction by adding a final concentration of ATP (at or near the Km for Blk).

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Read the plate on a suitable plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

-

Caption: A generalized workflow for an in vitro biochemical kinase assay to determine inhibitor potency.

4.2. Cellular Phospho-Flow Cytometry Assay

This assay measures the inhibition of Blk-mediated downstream signaling in a cellular context.

-

Materials: B-cell lymphoma cell line (e.g., Ramos), cell culture medium, anti-IgM antibody (for stimulation), this compound, fixation buffer, permeabilization buffer, and a fluorescently labeled antibody against a phosphorylated downstream target (e.g., anti-p-PLCγ2).

-

Procedure:

-

Culture Ramos cells to the desired density.

-

Pre-incubate the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with anti-IgM antibody for a short period (e.g., 5-10 minutes) to activate the BCR pathway.

-

Immediately fix the cells to preserve the phosphorylation states of the signaling proteins.

-

Permeabilize the cells to allow for intracellular antibody staining.

-

Stain the cells with the fluorescently labeled anti-p-PLCγ2 antibody.

-

Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of p-PLCγ2.

-

Determine the EC₅₀ value by plotting the MFI against the concentration of this compound.

-

Caption: Experimental workflow for measuring the inhibition of BCR signaling using phospho-flow cytometry.

Conclusion and Future Directions

The B-lymphoid tyrosine kinase is a well-validated target for therapeutic intervention in autoimmune diseases and oncology. The development of potent and selective inhibitors, exemplified here by the hypothetical "this compound," holds significant promise. A thorough understanding of the Blk signaling pathway, coupled with robust quantitative assays and detailed experimental protocols, is paramount for the successful translation of these inhibitors into clinical candidates. Future research should focus on further elucidating the specific roles of Blk in different disease contexts, identifying potential resistance mechanisms, and discovering predictive biomarkers to guide patient selection for Blk-targeted therapies. The continued development of novel chemical matter, such as irreversible inhibitors, will also be crucial in expanding the therapeutic potential of targeting the Blk pathway.[1]

References

- 1. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. BANK1 and BLK act through phospholipase C gamma 2 in B-cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BLK BLK proto-oncogene, Src family tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Loss of BLK expression as a potential predictor of poor prognosis and immune checkpoint blockade response in NSCLC and contribute to tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. B-lymphoid tyrosine kinase (Blk) is an oncogene and a potential target for therapy with dasatinib in cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. B-lymphoid tyrosine kinase (Blk) is an oncogene and a potential target for therapy with dasatinib in cutaneous T-cell lymphoma (CTCL) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Blk-IN-1: A Selective Covalent Inhibitor of B-Lymphoid Tyrosine Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blk-IN-1 is a potent and selective covalent inhibitor of B-Lymphoid tyrosine kinase (BLK) and Bruton's tyrosine kinase (BTK). As a member of the Src family of non-receptor tyrosine kinases, BLK is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and activation. Dysregulation of BLK activity has been implicated in various autoimmune diseases and B-cell malignancies, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound, serving as a valuable resource for researchers in the fields of oncology, immunology, and drug discovery.

Chemical Structure and Properties

This compound is a small molecule inhibitor characterized by a complex aromatic structure containing acrylamide and benzamide moieties. The acrylamide group acts as a Michael acceptor, enabling the covalent modification of a cysteine residue in the active site of its target kinases.

Chemical Identifiers

| Property | Value |

| IUPAC Name | N-(5-acrylamidopyridin-2-yl)-3-(3-(trifluoromethyl)benzamido)benzamide |

| SMILES | C=CC(=O)NC1=CC=C(N=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC(=C3)C(F)(F)F |

| CAS Number | 1431727-00-2 |

| Molecular Formula | C29H23F3N6O3 |

| Molecular Weight | 560.53 g/mol |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid | [General knowledge] |

| Solubility | Soluble in DMSO | [General knowledge] |

| Storage | Store at -20°C for long-term stability | [General knowledge] |

Biological Activity and Mechanism of Action

This compound is a selective and covalent inhibitor of both BLK and BTK.[1][2] Its mechanism of action involves the irreversible binding to a non-catalytic cysteine residue within the ATP-binding pocket of these kinases. This covalent modification blocks the kinase activity, thereby inhibiting downstream signaling pathways.

Kinase Inhibitory Activity

The inhibitory potency of this compound against BLK and BTK has been determined through in vitro kinase assays.

| Target Kinase | IC50 (nM) | Reference |

| BLK | 18.8 | [2] |

| BTK | 20.5 | [2] |

IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

B-Cell Receptor (BCR) Signaling Pathway

BLK is an integral component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of several downstream pathways that control B-cell proliferation, survival, and differentiation. BLK, along with other Src-family kinases like Lyn and Fyn, is one of the initial kinases activated upon BCR engagement. Activated BLK then phosphorylates and activates downstream targets, including BTK and Phospholipase C gamma 2 (PLCγ2), propagating the signal.

By covalently inhibiting BLK, this compound effectively blocks the transmission of signals downstream of the BCR, thereby attenuating B-cell activation.

Diagram 1: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the characterization of this compound. For specific experimental details, it is crucial to consult the original research articles.

General Workflow for Synthesis of this compound

The synthesis of this compound involves a multi-step process, typically culminating in an amide coupling reaction to link the two primary aromatic fragments, followed by the introduction of the acrylamide "warhead".

Diagram 2: General synthetic workflow for this compound.

Detailed Synthesis: The synthesis of this compound and its analogs is described in "Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK)" by Fu T, et al. The general procedure involves the following key steps:

-

Amide Coupling: A substituted aminopyridine is reacted with a substituted benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to form the central amide bond.

-

Acrylamidation: The resulting intermediate is then reacted with acryloyl chloride in the presence of a base to install the reactive acrylamide moiety.

-

Purification: The final product is purified using standard techniques such as column chromatography and/or recrystallization.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used to generate a luminescent signal.

Diagram 3: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.

Protocol Outline:

-

Reaction Setup: In a 384-well plate, combine the kinase (BLK or BTK), a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction wells. Include a DMSO control (vehicle).

-

Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 1 hour) to allow the kinase reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal via a luciferase reaction. Incubate at room temperature.

-

Detection: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay assesses the effect of this compound on the viability and proliferation of B-cell lymphoma cell lines.

Protocol Outline:

-

Cell Seeding: Seed B-cell lymphoma cells (e.g., Ramos, Raji) in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a DMSO control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Viability Assessment:

-

For MTT assay: Add MTT reagent to each well and incubate to allow the formation of formazan crystals. Solubilize the crystals with a solubilization buffer and measure the absorbance at a specific wavelength.

-

For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

-

Data Analysis: Plot the cell viability against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Phospho-Protein Analysis

Western blotting can be used to assess the effect of this compound on the phosphorylation of downstream targets in the BCR signaling pathway.

Protocol Outline:

-

Cell Treatment: Treat B-cell lymphoma cells with this compound for a specified time. Include a DMSO control. Cells may be stimulated with an anti-IgM antibody to activate the BCR pathway.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-BTK, phospho-PLCγ2). Also, probe a separate blot with an antibody against the total protein as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation upon treatment with this compound.

Conclusion

This compound is a valuable research tool for investigating the role of BLK and BTK in B-cell biology and pathology. Its covalent mechanism of action and high potency make it a suitable probe for studying the consequences of sustained kinase inhibition. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in preclinical research and to support the development of novel therapeutics targeting B-cell malignancies and autoimmune disorders.

References

Blk-IN-1: A Technical Guide for Basic Science Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-lymphoid tyrosine kinase (BLK) is a non-receptor tyrosine kinase belonging to the Src family. Primarily expressed in B-lymphocytes, BLK plays a crucial role in B-cell receptor (BCR) signaling, which governs B-cell development, differentiation, and activation. Dysregulation of BLK activity has been implicated in various autoimmune diseases and B-cell malignancies, making it an attractive therapeutic target. This technical guide provides an in-depth overview of a potent and selective BLK inhibitor, referred to herein as Blk-IN-1 (also known as BLK-IN-2 or compound 25), for its application in basic science research. The guide details its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound is an irreversible inhibitor of BLK. It covalently binds to a specific cysteine residue within the ATP-binding pocket of the BLK kinase domain. This covalent modification permanently inactivates the enzyme, preventing the phosphorylation of its downstream substrates and thereby blocking the propagation of signals originating from the B-cell receptor.

Data Presentation

The inhibitory activity of this compound has been quantified against BLK and other kinases to assess its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Kinase | IC50 (nM) |

| BLK | 5.9[1][2] |

| BTK | 202.0[1][2] |

Signaling Pathways

BLK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation. BLK is one of the initial kinases activated in this pathway.

Caption: B-Cell Receptor (BCR) Signaling Pathway Highlighting BLK.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro BLK Kinase Inhibition Assay (ADP-Glo™ Format)

This assay biochemically quantifies the inhibitory effect of this compound on BLK kinase activity by measuring the amount of ADP produced. The ADP-Glo™ Kinase Assay is a luminescent assay that correlates the amount of ADP produced to the kinase activity.

Materials:

-

Recombinant human BLK enzyme

-

This compound (or other test inhibitor)

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Luminometer

Protocol:

-

Prepare Kinase Reaction Mix: In a microfuge tube, prepare a master mix containing the kinase assay buffer, recombinant BLK enzyme, and the kinase substrate.

-

Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer. A typical starting concentration range would be from 1 µM down to low nanomolar or picomolar concentrations. Include a DMSO-only control (vehicle).

-

Initiate Kinase Reaction:

-

Add 5 µL of the kinase reaction mix to each well of the plate.

-

Add 2.5 µL of the serially diluted this compound or vehicle control to the appropriate wells.

-

Pre-incubate the plate at room temperature for 15-30 minutes.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for BLK.

-

Incubate the plate at 30°C for 1 hour.

-

-

Terminate Reaction and Detect ADP:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

This cell-based assay determines the effect of this compound on the proliferation and viability of B-cell lymphoma cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos, Raji)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest B-cell lymphoma cells in their logarithmic growth phase.

-

Count the cells and adjust the cell density to 1 x 10⁵ cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium.

-

Add 100 µL of the diluted this compound or vehicle control (medium with DMSO) to the wells containing cells. This will result in a final volume of 200 µL per well.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[6][7][8]

-

B-Cell Activation Assay (Flow Cytometry)

This assay assesses the ability of this compound to inhibit B-cell activation by measuring the expression of activation markers, such as CD69 and CD86, on the surface of primary B-cells or B-cell lines following BCR stimulation.

Materials:

-

Primary human or mouse B-cells, or a suitable B-cell line

-

Complete cell culture medium

-

This compound

-

Anti-IgM antibody (for BCR stimulation)

-

Fluorescently-conjugated antibodies against B-cell activation markers (e.g., anti-CD69-FITC, anti-CD86-PE)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Flow cytometer

Protocol:

-

Cell Preparation and Treatment:

-

Isolate primary B-cells or culture a B-cell line to the desired density.

-

Resuspend the cells in complete culture medium.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.

-

-

B-Cell Stimulation:

-

Stimulate the B-cells by adding anti-IgM antibody to the culture at a pre-determined optimal concentration (e.g., 10 µg/mL).

-

Include an unstimulated control (cells with vehicle but no anti-IgM).

-

Incubate the cells at 37°C in a 5% CO₂ incubator for 18-24 hours.

-

-

Staining for Flow Cytometry:

-

Harvest the cells and wash them with cold flow cytometry staining buffer.

-

Resuspend the cells in 100 µL of staining buffer.

-

Add the fluorescently-conjugated anti-CD69 and anti-CD86 antibodies at the manufacturer's recommended concentrations.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with staining buffer to remove unbound antibodies.

-

Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.

-

-

Data Acquisition and Analysis:

-

Acquire the data on a flow cytometer, collecting events for each sample.

-

Gate on the live B-cell population based on forward and side scatter properties.

-

Analyze the expression levels of CD69 and CD86 on the B-cells for each condition.

-

Determine the percentage of CD69-positive and CD86-positive cells or the mean fluorescence intensity (MFI) for each marker.

-

Compare the expression of activation markers in this compound-treated cells to the stimulated control to assess the inhibitory effect.[9][10][11][12][13]

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a BLK inhibitor like this compound.

Caption: General Experimental Workflow for BLK Inhibitor Evaluation.

References

- 1. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaron.com [pharmaron.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. broadpharm.com [broadpharm.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. From Bone to Flow: Comprehensive Flow Cytometry Protocol for Profiling B Cell Populations in Mouse Bone Marrow [protocols.io]

- 10. research.pasteur.fr [research.pasteur.fr]

- 11. ulab360.com [ulab360.com]

- 12. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flow Cytometry Protocols | Thermo Fisher Scientific - NP [thermofisher.com]

Unraveling the Biological Activity of Blk-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity of Blk-IN-1, a selective and covalent inhibitor of B-Lymphoid tyrosine kinase (BLK). The information presented herein is curated from publicly available scientific literature and vendor specifications, offering a core resource for researchers investigating B-cell signaling and developing novel therapeutics.

Introduction to this compound

This compound is a small molecule inhibitor belonging to a novel series of selective and irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK), a member of the Src family of non-receptor tyrosine kinases.[1] BLK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is integral to B-cell development, differentiation, and activation.[1][2] Dysregulation of BLK activity has been implicated in autoimmune diseases and certain cancers, making it an attractive therapeutic target.[1] this compound, also identified as compound 1 in its discovery publication, covalently targets a cysteine residue in the ATP-binding pocket of BLK, leading to irreversible inhibition.[1][3][4]

Quantitative Biological Data

The inhibitory activity of this compound and its more potent analogue, Blk-IN-2, have been characterized through in vitro biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Compound | Target Kinase | IC50 (nM) | Reference |

| This compound | BLK | 18.8 | [3][4] |

| BTK | 20.5 | [3][4] | |

| Blk-IN-2 | BLK | 5.9 | [5][6] |

| BTK | 202.0 | [5][6] |

Mechanism of Action and Signaling Pathway

This compound functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue within the ATP-binding site of the BLK kinase domain. This covalent modification permanently inactivates the enzyme, preventing the transfer of phosphate from ATP to its downstream substrates.

B-Lymphoid tyrosine kinase (BLK) is a key component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of downstream signaling pathways that control B-cell proliferation, differentiation, and antibody production. BLK, along with other Src family kinases, is one of the initial kinases activated in this process. By irreversibly inhibiting BLK, this compound effectively blocks the initiation of this signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments likely utilized in the characterization of this compound, based on standard practices in the field.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a phosphorylation reaction.

Workflow:

Detailed Protocol:

-

Kinase Reaction Setup:

-

In a 384-well plate, create a reaction mixture containing the BLK enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1), and ATP in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Add this compound at various concentrations to the wells. Include a DMSO control.

-

Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Reaction Termination and ATP Depletion:

-

ADP Measurement:

-

Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume to each well.[1] This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.

-

Incubate at room temperature for 30-60 minutes.[7]

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is correlated to the amount of ADP produced.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Proliferation Assay (Ba/F3 Cell-Based Assay)

This assay is used to determine the effect of a compound on the proliferation of a specific cell line. Ba/F3 cells, a murine pro-B cell line, are often used to assess the activity of inhibitors of kinases involved in hematopoietic cell signaling.[6][8]

Logical Relationship for Assay Design:

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture a B-cell lymphoma cell line (e.g., Ramos, Raji) in appropriate media and conditions.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well).

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the diluted compound to the wells, ensuring a final DMSO concentration that does not affect cell viability (typically ≤ 0.5%). Include a DMSO-only control.

-

-

Incubation:

-

Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Cell Viability Measurement:

-

Use a commercially available cell viability assay, such as CellTiter-Glo® Luminescent Cell Viability Assay.

-

Add the reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to allow the reaction to stabilize.

-

Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for anti-proliferative activity.

-

Conclusion

This compound is a valuable tool for the study of BLK-mediated signaling pathways. As a selective and covalent inhibitor, it offers a means to probe the function of BLK in both normal and pathological B-cell biology. The data and protocols presented in this guide provide a foundational resource for researchers aiming to utilize this compound in their studies. Further investigation into its broader kinase selectivity and in vivo efficacy will be crucial in fully elucidating its therapeutic potential.

References

- 1. promega.com [promega.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 4. ulab360.com [ulab360.com]

- 5. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. ulab360.com [ulab360.com]

- 8. Ba/F3 Cells [cytion.com]

Preliminary Studies on the Inhibition of B-Lymphoid Tyrosine Kinase (BLK)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the inhibition of B-Lymphoid Tyrosine Kinase (BLK), a critical non-receptor tyrosine kinase in the Src family. Given the nascent stage of direct and selective BLK inhibitor development, this document focuses on a recently identified potent and selective irreversible inhibitor, designated as compound 25 in scientific literature and commercially available as BLK-IN-2. This guide will serve as a core resource, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways.

Core Concepts: BLK as a Therapeutic Target

B-Lymphoid Tyrosine Kinase (BLK) is a key player in B-cell receptor (BCR) signaling, which is integral to B-cell development, differentiation, and activation.[1][2][3] Dysregulation of the BCR signaling pathway, including aberrant BLK activity, has been implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.[1][4] Consequently, the development of selective BLK inhibitors presents a promising therapeutic strategy for these conditions.

Quantitative Data Summary

The following table summarizes the available quantitative data for the selective irreversible BLK inhibitor, compound 25 (BLK-IN-2). This compound has demonstrated nanomolar potency in biochemical assays and potent antiproliferative activity against several B-cell lymphoma cell lines.[1]

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Compound 25 (BLK-IN-2) | BLK | Biochemical | 5.9 | MedchemExpress |

| BTK | Biochemical | 202.0 | MedchemExpress |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies for the key experiments involved in the discovery and characterization of BLK inhibitors are provided below. These protocols are based on established techniques in kinase inhibitor profiling and cell biology.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the activity of BLK by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human BLK enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)[5]

-

Substrate (e.g., Poly (4:1 Glu, Tyr))[6]

-

ATP

-

BLK-IN-2 (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of the test compound (e.g., BLK-IN-2) in kinase buffer.

-

In a 96-well plate, add the test compound and the BLK enzyme.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Convert the generated ADP to ATP by adding the Kinase Detection Reagent.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of BLK inhibitors on the proliferation of B-cell lymphoma cell lines.

Materials:

-

B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly10)[7]

-

Complete cell culture medium

-

BLK-IN-2 (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well clear flat-bottom plates

Procedure:

-

Seed the B-cell lymphoma cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with a serial dilution of the test compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving BLK and a typical workflow for inhibitor screening.

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of BLK-IN-2.

Caption: A generalized workflow for the discovery and development of BLK inhibitors.

References

- 1. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. B-cell receptor - Wikipedia [en.wikipedia.org]

- 3. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Protein kinase inhibitors against malignant lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Blk-IN-1: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Blk-IN-1, a selective and covalent inhibitor of B-Lymphoid Tyrosine Kinase (BLK).

This compound is a potent inhibitor of BLK and Bruton's tyrosine kinase (BTK) with IC50 values of 18.8 nM and 20.5 nM, respectively[1][2]. Its ability to covalently bind to its targets makes it a valuable tool for studying the roles of these kinases in various signaling pathways, particularly in the context of B-cell malignancies and autoimmune diseases.

Chemical Properties and Solubility

Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes the known solubility properties of this compound.

| Property | Value | Reference |

| CAS Number | 1431727-00-2 | [1] |

| Molecular Formula | C29H23F3N6O3 | [1] |

| Molecular Weight | 560.53 g/mol | [1] |

| Storage | 2 years at -20°C (Powder) | [1] |

| 6 months at -80°C (in DMSO) | [1] | |

| 2 weeks at 4°C (in DMSO) | [1] |

Solubility Data

| Solvent | Concentration | Remarks |

| DMSO | ≥ 2.5 mg/mL (≥ 4.29 mM) | Clear solution can be obtained with ultrasonic treatment[3]. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.29 mM) | Clear solution; requires ultrasonic treatment[3]. |

| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (4.29 mM) | Clear solution; requires ultrasonic treatment[3]. |

Preparation of this compound Solutions

Stock Solution Preparation (10 mM in DMSO)

-

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

-

Protocol:

-

Equilibrate the this compound vial to room temperature before opening.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to a 1 mg vial of this compound (MW: 560.53), add 178.4 µL of DMSO.

-

Vortex the solution for at least 10 minutes to ensure complete dissolution[4][5]. Gentle warming (37°C) or sonication may be used to aid dissolution if precipitation is observed[3].

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months[3][6].

-

Working Solution Preparation

For most in vitro cell-based assays, the DMSO stock solution is diluted into an aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced toxicity[3].

Protocol for Dilution in Aqueous Buffers (e.g., PBS, Cell Culture Medium):

-

Perform serial dilutions of the DMSO stock solution in the desired aqueous buffer.

-

To minimize precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer while vortexing.

-

If precipitation occurs upon dilution, consider using a co-solvent system as described in the solubility table or reducing the final concentration of this compound.

Signaling Pathway

Blk is a non-receptor tyrosine kinase belonging to the Src family. It plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival[7][8]. Upon antigen binding to the BCR, Src family kinases like Blk, Lyn, and Fyn are activated, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD79a/b coreceptors. This initiates a signaling cascade involving spleen tyrosine kinase (Syk) and Bruton's tyrosine kinase (Btk), ultimately activating downstream pathways such as PI3K/AKT, NF-κB, and MAPK, which drive cellular responses[7][8][9].

This compound covalently inhibits Blk, thereby blocking the initiation of this signaling cascade.

BCR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for common experiments involving this compound.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against Blk or other kinases in a biochemical assay.

Experimental Workflow

Workflow for an in vitro kinase assay.

Materials:

-

Recombinant human Blk enzyme

-

Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

This compound serial dilutions

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

White, opaque 96-well plates

Protocol:

-

Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration of 1%.

-

In a 96-well plate, add 5 µL of each this compound dilution or vehicle control (kinase buffer with 1% DMSO).

-

Add 10 µL of a solution containing the recombinant Blk enzyme and substrate in kinase buffer.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and detect the remaining ATP according to the ADP-Glo™ Kinase Assay manufacturer's protocol. Briefly, add 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. Then, add 50 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (WST-1 or CCK-8)

This protocol is designed to assess the effect of this compound on the proliferation of B-cell lymphoma cell lines.

Experimental Workflow

Workflow for a cell proliferation assay.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos, Raji)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

WST-1 or CCK-8 cell proliferation assay reagent

-

Sterile 96-well cell culture plates

-

Multichannel pipette

Protocol:

-

Harvest and count the cells. Resuspend the cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate[10].

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.1%.

-

Add 100 µL of the this compound dilutions to the appropriate wells. Include wells with vehicle control (medium with 0.1% DMSO) and wells with medium only (background control). The final volume in each well should be 200 µL.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2[10].

-

Add 10 µL of WST-1 or CCK-8 reagent to each well[11].

-

Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

-

Measure the absorbance at 450 nm using a microplate reader[10][11].

-

Subtract the background absorbance from all readings. Calculate the percent viability for each treatment condition relative to the vehicle control.

-

Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting the percent viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Safety Precautions

This compound is intended for laboratory research use only. A safety data sheet (SDS) should be consulted before handling. Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes[5]. Handle in a well-ventilated area.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound|CAS 1431727-00-2|DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DISPERSE BLACK 1 CAS#: 6054-48-4 [m.chemicalbook.com]

- 5. This compound|1431727-00-2|MSDS [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijbs.com [ijbs.com]

- 11. cellbiolabs.com [cellbiolabs.com]

Application Note: Detection of BLK Phosphorylation Inhibition by Blk-IN-1 using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

B-lymphoid tyrosine kinase (BLK) is a non-receptor tyrosine kinase belonging to the Src family, predominantly expressed in B lymphocytes.[1][2] It plays a crucial role in B-cell receptor (BCR) signaling, which governs B-cell development, differentiation, and proliferation.[1] Activation of BLK is mediated by autophosphorylation at a key tyrosine residue (Tyr-388) within its activation loop. Dysregulation of BLK activity has been implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention.[3]

Blk-IN-1 is a potent and selective covalent inhibitor of both BLK and Bruton's tyrosine kinase (BTK).[4] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of BLK phosphorylation in cultured cells upon treatment with this compound. The protocol covers cell culture, inhibitor treatment, protein extraction, immunoblotting, and data analysis.

Principle of the Assay

This protocol employs Western blotting to semi-quantitatively measure the phosphorylation state of BLK. Cells are treated with this compound to inhibit BLK kinase activity. Subsequently, cells are lysed under conditions that preserve protein phosphorylation states through the inclusion of phosphatase inhibitors.[5] Total protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

The membrane is first probed with a primary antibody specific to the phosphorylated form of BLK (e.g., phospho-BLK at Tyr-388). Following detection, the membrane can be stripped and re-probed with an antibody that recognizes total BLK protein, regardless of its phosphorylation state.[6] The signal from the phospho-specific antibody is normalized to the total protein signal, allowing for an accurate comparison of BLK phosphorylation levels across different treatment conditions.[6]

Quantitative Data for this compound

The following table summarizes the inhibitory activity of this compound from in vitro assays. This data is crucial for designing experiments, particularly for determining the effective concentration range for cell-based assays.

| Parameter | Value | Target/Cell Line | Assay Description | Reference |

| IC₅₀ | 18.8 nM | BLK | In vitro kinase assay | [4] |

| IC₅₀ | 20.5 nM | BTK | In vitro kinase assay | [4] |

| GI₅₀ | 0.008 µM | Pfeiffer cells | CellTiter-Glo luminescent cell viability assay (72 hrs) | [4] |

| GI₅₀ | 0.038 µM | SU-DHL-6 cells | CellTiter-Glo luminescent cell viability assay (72 hrs) | [4] |

| GI₅₀ | 0.073 µM | DOHH-2 cells | CellTiter-Glo luminescent cell viability assay (72 hrs) | [4] |

| IC₅₀ | 14 nM | Ramos cells | Inhibition of Btk phosphorylation (Tyr551) by Western blot (1 hr) | [4] |

Signaling Pathway and Inhibitor Action

Caption: BLK signaling pathway and mechanism of this compound inhibition.

Experimental Workflow

Caption: Experimental workflow for Western blot analysis of BLK phosphorylation.

Detailed Experimental Protocol

Materials and Reagents

-

Cell Lines: B-lymphoid cell line expressing BLK (e.g., Ramos, Namalwa).[1]

-

Inhibitor: this compound (dissolved in DMSO).

-

Antibodies:

-

Buffers and Solutions:

-

Cell Culture Medium: As required for the specific cell line.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., PMSF, sodium orthovanadate, sodium fluoride).[5][8]

-

Protein Assay Reagent: BCA Protein Assay Kit.

-

SDS-PAGE Sample Buffer (4X): Reducing agent (e.g., DTT or β-mercaptoethanol) should be added fresh.

-

Running Buffer (10X Tris/Glycine/SDS).

-

Transfer Buffer (1X): Tris/Glycine/Methanol.

-

TBST (Tris-Buffered Saline with 0.1% Tween-20): Use for wash steps and antibody dilutions.[9]

-

Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST. Note: Avoid using non-fat dry milk as it contains phosphoproteins that can increase background.[6]

-

Stripping Buffer (Optional): Commercially available or lab-prepared.

-

-

Equipment:

Procedure

Step 1: Cell Culture and Treatment

-

Culture B-lymphoid cells to a density of approximately 70-80% confluency.

-

Prepare serial dilutions of this compound in culture medium. A vehicle control (DMSO) must be included. Recommended starting concentrations could range from 1 nM to 1 µM based on IC₅₀/GI₅₀ data.

-

Treat cells with this compound or vehicle for the desired time (e.g., 1-2 hours).[11][12]

Step 2: Cell Lysate Preparation [13]

-

Transfer cell suspension to a centrifuge tube. For adherent cells, wash once with ice-cold PBS before scraping.

-

Pellet cells by centrifugation at 1,500 rpm for 5 minutes at 4°C.

-

Aspirate the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS.

-

Centrifuge again, discard the supernatant completely.

-

Resuspend the cell pellet in 100-500 µL of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors. The buffer volume depends on the pellet size.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

To shear DNA and ensure complete lysis, sonicate the lysate briefly on ice or pass it through a narrow-gauge syringe multiple times.[9][10]

-

Clarify the lysate by centrifuging at 14,000 rpm for 15-20 minutes at 4°C.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. Store at -80°C or proceed to the next step.

Step 3: Protein Quantification

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Calculate the volume of lysate needed to load equal amounts of protein (e.g., 20-50 µg) per lane.

Step 4: SDS-PAGE and Electrotransfer

-

Prepare samples by mixing the calculated volume of lysate with 4X SDS sample buffer and deionized water to a final 1X concentration.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel according to the manufacturer's recommendations.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8]

Step 5: Immunoblotting

-

After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6][14]

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the primary anti-phospho-BLK antibody diluted in 5% BSA/TBST. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.[15] Incubate overnight at 4°C with gentle agitation.

-

The next day, wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:10,000) for 1 hour at room temperature.[9][16]

-

Wash the membrane three times for 5 minutes each with TBST.

Step 6: Detection

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system. Adjust exposure time to avoid signal saturation.

Step 7: Stripping and Re-probing for Total BLK (Optional but Recommended)

-